molecular formula C8H10BrNS2 B13338929 N-((5-Bromothiophen-2-yl)methyl)thietan-3-amine

N-((5-Bromothiophen-2-yl)methyl)thietan-3-amine

Cat. No.: B13338929
M. Wt: 264.2 g/mol
InChI Key: JFXHZYIGAXRIIU-UHFFFAOYSA-N
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Description

N-((5-Bromothiophen-2-yl)methyl)thietan-3-amine is an organic compound that features a brominated thiophene ring attached to a thietan-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Bromothiophen-2-yl)methyl)thietan-3-amine typically involves the reaction of 5-bromothiophene-2-carbaldehyde with thietan-3-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-((5-Bromothiophen-2-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

N-((5-Bromothiophen-2-yl)methyl)thietan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-((5-Bromothiophen-2-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring can participate in π-π interactions, while the thietan-3-amine moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-Bromothiophen-2-yl)methyl)methylamine
  • N-((5-Bromothiophen-2-yl)methyl)propylamine
  • N-((5-Bromothiophen-2-yl)methyl)quinoxalin-2-amine

Uniqueness

N-((5-Bromothiophen-2-yl)methyl)thietan-3-amine is unique due to the presence of the thietan-3-amine moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C8H10BrNS2

Molecular Weight

264.2 g/mol

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]thietan-3-amine

InChI

InChI=1S/C8H10BrNS2/c9-8-2-1-7(12-8)3-10-6-4-11-5-6/h1-2,6,10H,3-5H2

InChI Key

JFXHZYIGAXRIIU-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NCC2=CC=C(S2)Br

Origin of Product

United States

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